molecular formula C23H24N4O2S B10879404 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10879404
M. Wt: 420.5 g/mol
InChI Key: IHODNMWQEQILCZ-UHFFFAOYSA-N
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Description

The compound “(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one” is a complex organic molecule that features a benzothiazole ring, a pyrazolone core, and a methoxybenzylamine substituent. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-[(4-methoxyphenyl)methyl]-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C23H24N4O2S/c1-4-7-19-21(15(2)24-14-16-10-12-17(29-3)13-11-16)22(28)27(26-19)23-25-18-8-5-6-9-20(18)30-23/h5-6,8-13,26H,4,7,14H2,1-3H3

InChI Key

IHODNMWQEQILCZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCC4=CC=C(C=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The benzothiazole ring can be synthesized through the condensation of o-aminothiophenol with carbon disulfide, followed by cyclization. The pyrazolone core is often prepared via the reaction of hydrazine with β-keto esters. The final compound is obtained by coupling the benzothiazole and pyrazolone intermediates under specific conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzylamine moiety.

    Reduction: Reduction reactions can occur at the pyrazolone core, potentially converting it to a dihydropyrazolone.

    Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzaldehyde derivative, while reduction could produce a dihydropyrazolone.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, compounds with benzothiazole and pyrazolone moieties are often investigated for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Medicine

In medicine, such compounds may be explored for their therapeutic potential in treating diseases like cancer, Alzheimer’s, and bacterial infections.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The benzothiazole ring can intercalate with DNA, while the pyrazolone core may interact with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.

    Pyrazolone derivatives: Used as anti-inflammatory and analgesic agents.

    Methoxybenzylamine derivatives: Investigated for their potential in treating neurological disorders.

Uniqueness

The uniqueness of “(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one” lies in its combination of these three moieties, which may confer a unique set of biological activities and chemical reactivity.

Biological Activity

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazolone family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S with a molecular weight of 408.5 g/mol. The structure features a benzothiazole moiety linked to a pyrazolone core, which is known to influence its biological properties significantly.

Property Value
Molecular FormulaC21H20N4O3S
Molecular Weight408.5 g/mol
CAS Number879062-41-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that combine benzothiazole derivatives with pyrazolone intermediates. The process often utilizes catalysts and specific solvents to optimize yield and purity.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole and pyrazolone exhibit significant antimicrobial properties. A study highlighted that compounds similar to the target molecule showed activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound Target Bacteria Activity
Benzothiazole-Pyrazolone DerivativeStaphylococcus aureusInhibitory
Benzothiazole-Pyrazolone DerivativeEscherichia coliInhibitory
Benzothiazole-Pyrazolone DerivativeKlebsiella pneumoniaeInhibitory

Anti-inflammatory Activity

Compounds containing the pyrazolone structure have been reported to possess anti-inflammatory properties. For instance, certain derivatives have shown selective inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in mediating inflammation . The anti-inflammatory mechanism is thought to involve the modulation of prostaglandin synthesis.

Cytotoxicity and Anticancer Potential

Studies indicate that pyrazolone derivatives can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways . This suggests potential applications in cancer therapy.

Case Studies

  • Antibacterial Efficacy : A case study involving a series of benzothiazole-pyrazolone derivatives demonstrated their effectiveness against resistant bacterial strains. The study utilized agar diffusion methods to quantify inhibition zones, confirming their potential as novel antibacterial agents .
  • In Vivo Anti-inflammatory Effects : Another study investigated the in vivo anti-inflammatory effects of a related pyrazolone derivative in animal models. Results indicated a significant reduction in inflammation markers compared to controls, suggesting therapeutic viability .

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